molecular formula C7H7ClO3S B3028296 Methyl 5-chloro-3-methoxythiophene-2-carboxylate CAS No. 181063-65-0

Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Cat. No.: B3028296
CAS No.: 181063-65-0
M. Wt: 206.65 g/mol
InChI Key: LXUUJYCERAHOTH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, followed by carboxylation and esterification under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-3-methoxythiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Agricultural Chemistry: It serves as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-methylthiophene-2-carboxylate
  • Methyl 5-chloro-3-ethylthiophene-2-carboxylate
  • Methyl 5-chloro-3-phenylthiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is unique due to the presence of the methoxy group at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 5-chloro-3-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUUJYCERAHOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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